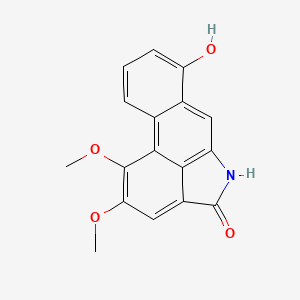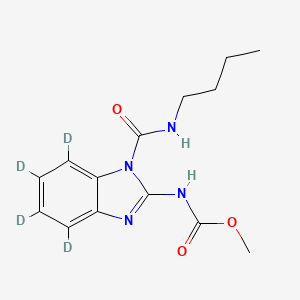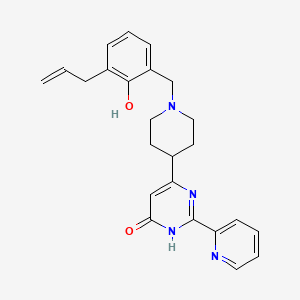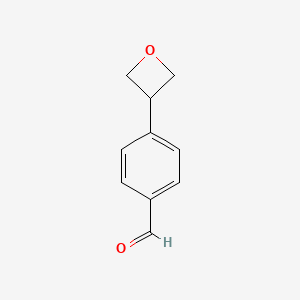
4-(3-Oxetanyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Oxetanyl)benzaldehyde is an organic compound with the molecular formula C10H10O2. It features a benzaldehyde moiety substituted with an oxetane ring at the para position. This compound is useful in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxetanyl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach involves the cyclization of preformed oxetane-containing building blocks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxetanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Acidic or basic conditions for ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-(3-Oxetanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxetanyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde group and the oxetane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions, leading to various functionalized products . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
4-(2-Oxetanyl)benzaldehyde: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Oxetan-3-one: Contains the oxetane ring but lacks the benzaldehyde moiety, used in different synthetic contexts.
Uniqueness
4-(3-Oxetanyl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the oxetane ring, providing a versatile platform for various chemical transformations and applications in multiple fields .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-5,10H,6-7H2 |
InChI Key |
YYDLLYLFFQEWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)


![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
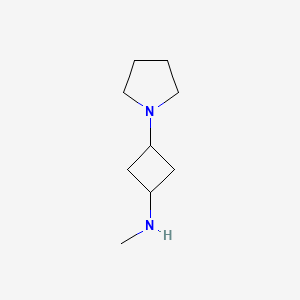
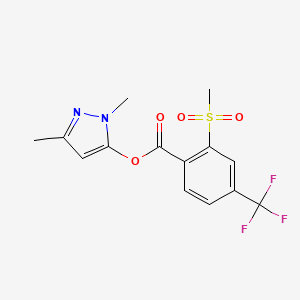

![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
